molecular formula C17H17FN2O3 B2706450 N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 899748-58-4

N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2706450
CAS No.: 899748-58-4
M. Wt: 316.332
InChI Key: SEKOWVZBBXADAC-UHFFFAOYSA-N
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Description

“N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide” is a chemical compound with the molecular formula C24H20FN3O3 . It has an average mass of 417.432 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It includes a fluorobenzyl group, a methoxy-methylphenyl group, and an oxalamide group .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 639.8±55.0 °C at 760 mmHg, and a flash point of 340.7±31.5 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its ACD/LogP value is 3.65 .

Scientific Research Applications

Orexin Receptor Mechanisms

Research by Piccoli et al. (2012) investigated the role of orexin receptors in compulsive food consumption, specifically in a model of binge eating in female rats. They explored the effects of various compounds including SB-649868, which structurally relates to N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. The study found that selective antagonism at the Orexin-1 receptor could be a potential pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Nucleoside Transport Inhibition

Tromp et al. (2004) explored compounds for their potential to inhibit the nucleoside transport protein ENT1. They experimented with replacing the ribose moiety with substituted benzyl groups, a structural concept relevant to this compound. The study highlights the potential of these compounds to target ENT1 with lower polarity, enhancing their effectiveness and utility in medicinal applications (Tromp et al., 2004).

5-Hydroxytryptamine2A Receptor Antagonism

The study by Vanover et al. (2006) discusses a compound structurally similar to this compound, named ACP-103. It demonstrated potent inverse agonist activity on 5-hydroxytryptamine2A receptors, suggesting potential therapeutic applications in treating disorders like schizophrenia (Vanover et al., 2006).

Pyrimidine and Morpholine Derivatives

Gorle et al. (2016) synthesized derivatives related to this compound, focusing on their larvicidal activity. This research indicates the potential of these compounds in pest control and highlights the broader applicability of such chemical structures in environmental and agricultural contexts (Gorle et al., 2016).

Neuroprotective Drug Potential

The pharmacological properties of YM-244769, a Na+/Ca2+ exchange inhibitor structurally related to this compound, were investigated by Iwamoto and Kita (2006). This compound showed potential as a neuroprotective drug, particularly in protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).

Oxalamide-Based Carbene Reactivity

Braun et al. (2012) explored the reactivity of an oxalamide-based carbene, a chemical structure related to this compound. The study provided insights into the potential chemical applications and stability of such compounds, which could be relevant in various fields of chemistry and materials science (Braun et al., 2012).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-11-3-8-15(23-2)14(9-11)20-17(22)16(21)19-10-12-4-6-13(18)7-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKOWVZBBXADAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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